Product packaging for 3-Formylphenyl benzenesulfonate(Cat. No.:CAS No. 13493-49-7)

3-Formylphenyl benzenesulfonate

Cat. No.: B3099033
CAS No.: 13493-49-7
M. Wt: 262.28 g/mol
InChI Key: NACJAMSPPRWASP-UHFFFAOYSA-N
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Description

Contextualization within Benzenesulfonate (B1194179) Esters in Contemporary Organic Synthesis

Benzenesulfonate esters, as a class of organic compounds, are widely recognized for their utility in modern organic synthesis. They are frequently employed as protecting groups for alcohols and phenols due to their stability under various reaction conditions and their susceptibility to cleavage under specific, controlled environments. Beyond their role as protecting groups, benzenesulfonates are excellent leaving groups in nucleophilic substitution and elimination reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.

In recent research, benzenesulfonate anions have also been explored for their potential in creating thermally robust ionic liquids. These materials exhibit long-term stability at high temperatures in the presence of air, opening up applications as lubricants, heat transfer fluids, and high-temperature structural materials. The specific properties of these ionic liquids can be fine-tuned by altering the substituents on the benzene (B151609) ring of the sulfonate, highlighting the modularity of this functional group.

A 2021 study on the synthesis of aryl sulfonate ester-conjugated thiazolidinediones showcased the role of substituted benzenesulfonates as key intermediates. ijper.orgresearchgate.net This research involved the synthesis of various benzenesulfonate esters, including derivatives with chloro, bromo, and methyl substituents on the benzene ring, further demonstrating the versatility of this class of compounds in constructing molecules with potential biological activity. ijper.orgresearchgate.net

Overview of Formylphenyl Derivatives in Chemical Research

Formylphenyl derivatives, characterized by the presence of an aldehyde group attached to a phenyl ring, are fundamental building blocks in organic chemistry. The aldehyde functionality is highly reactive and participates in a plethora of chemical reactions, including nucleophilic additions, Wittig reactions, and reductive aminations, making these derivatives invaluable in the synthesis of a wide array of organic molecules.

The position of the formyl group on the phenyl ring (ortho, meta, or para) significantly influences the reactivity and the types of structures that can be synthesized. For instance, formylphenylboronic acids are key coupling partners in Suzuki reactions, enabling the construction of complex biaryl structures. Furthermore, multifunctional formylphenyl compounds, such as 1,3,5-tris(p-formylphenyl)benzene (B54969), serve as important ligands in the synthesis of covalent organic frameworks (COFs). These porous crystalline polymers have applications in gas storage, catalysis, and sensing.

The reactivity of the formyl group allows for its conversion into other functional groups, thereby expanding the synthetic utility of formylphenyl derivatives. This versatility makes them central to the design and synthesis of pharmaceuticals, agrochemicals, and materials with novel electronic and optical properties.

Scope and Research Significance of 3-Formylphenyl Benzenesulfonate

This compound is a bifunctional molecule that combines the key chemical features of both benzenesulfonates and formylphenyl derivatives. The presence of the aldehyde group at the meta position of the phenyl ring, esterified with benzenesulfonic acid, creates a molecule with distinct reactive sites. This arrangement allows for selective chemical modifications at either the formyl group or the sulfonate ester, or reactions that involve both functionalities.

The primary research significance of this compound lies in its role as a versatile intermediate in multi-step organic synthesis. A notable example is its use in the synthesis of novel anti-hyperglycemic agents. In a 2021 study, this compound was synthesized and subsequently reacted with other reagents to produce more complex molecules with potential therapeutic applications. ijper.orgresearchgate.net

The synthesis of this compound itself is a point of interest, typically achieved through the esterification of 3-hydroxybenzaldehyde (B18108) with benzenesulfonyl chloride. The resulting product is a solid with a defined melting point and characteristic spectroscopic signatures. ijper.orgresearchgate.net

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₃H₁₀O₄SInferred from structure
AppearanceBrown solid ijper.orgresearchgate.net
Melting Point52-54°C ijper.orgresearchgate.net
Yield76.29% ijper.orgresearchgate.net

Spectroscopic Data for this compound

SpectroscopyDataReference
IR (KBr, cm⁻¹)3066, 1688, 1585, 1372, 1178 researchgate.net
¹H-NMR (DMSO-d₆, ppm)9.98 (s, 1H, -CHO), 7.90-7.92 (m, 3H, Ar-H), 7.86 (t, 1H, Ar-H, J = 7.68 Hz), 7.63-7.73 (m, 3H, Ar-H), 7.47 (t, 1H, Ar-H, J = 2.32 Hz) ijper.org
¹³C-NMR (DMSO-d₆, ppm)Not fully reported, but key signals for related compounds are available. ijper.org

The research into this compound and its derivatives contributes to the broader field of medicinal chemistry and materials science by providing a platform for the synthesis of novel and functional molecules. The ability to selectively manipulate the different functional groups within this compound makes it a valuable tool for the synthetic organic chemist.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10O4S B3099033 3-Formylphenyl benzenesulfonate CAS No. 13493-49-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-formylphenyl) benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4S/c14-10-11-5-4-6-12(9-11)17-18(15,16)13-7-2-1-3-8-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACJAMSPPRWASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301294843
Record name 3-[(Phenylsulfonyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13493-49-7
Record name 3-[(Phenylsulfonyl)oxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13493-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Phenylsulfonyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 3 Formylphenyl Benzenesulfonate

Established Synthetic Routes and Optimizations

The traditional and most widely employed methods for synthesizing 3-Formylphenyl benzenesulfonate (B1194179) involve condensation and esterification reactions. These routes are valued for their reliability and relatively high yields.

Condensation Reactions with Substituted Phenols and Sulfonyl Chlorides

A primary and efficient method for the synthesis of aryl sulfonates, including 3-Formylphenyl benzenesulfonate, is the condensation reaction between a substituted phenol (B47542) and a sulfonyl chloride. researchgate.net In this case, 3-hydroxybenzaldehyde (B18108) reacts with benzenesulfonyl chloride. This reaction, often referred to as sulfonylation, is a cornerstone in organic synthesis for forming the C-O-S bond characteristic of sulfonate esters. organic-chemistry.org

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of base and solvent can significantly influence the reaction rate and yield. Common bases include pyridine, triethylamine, or even aqueous sodium carbonate. sci-hub.se The reaction mechanism involves the nucleophilic attack of the hydroxyl group of 3-hydroxybenzaldehyde on the electrophilic sulfur atom of benzenesulfonyl chloride.

ReactantsReagents/CatalystsProductKey Features
3-Hydroxybenzaldehyde, Benzenesulfonyl ChlorideBase (e.g., Pyridine, Triethylamine)This compoundWidely applicable, good yields. researchgate.net

Base-Catalyzed Esterification Approaches

Base-catalyzed esterification provides another robust pathway to this compound. This method is particularly useful when starting from the corresponding sulfonic acid, benzenesulfonic acid. wikipedia.org While direct esterification of a sulfonic acid with a phenol can be challenging, the use of activating agents in the presence of a base facilitates the reaction.

Alternative and Emerging Synthetic Strategies

In response to the growing demand for more sustainable and efficient chemical processes, researchers are exploring alternative synthetic strategies for sulfonate esters. These emerging methods focus on green chemistry principles, novel catalytic systems, and bio-inspired approaches.

Bio-Organic Catalysis in Reaction Design

Bio-organic catalysis, which utilizes enzymes or enzyme-mimicking systems, offers a highly selective and environmentally friendly approach to chemical synthesis. While the direct enzymatic synthesis of this compound has not been extensively reported, the use of biocatalysts in related esterification and sulfonation reactions is an active area of research. Enzymes can operate under mild reaction conditions and often exhibit high chemo-, regio-, and stereoselectivity, which can simplify purification processes and lead to higher quality products. The development of artificial enzymes and catalytic antibodies could pave the way for future bio-inspired syntheses of sulfonate esters.

Chemical Reactivity and Transformation Studies of 3 Formylphenyl Benzenesulfonate

Functional Group Reactivity Analysis

The reactivity of 3-Formylphenyl benzenesulfonate (B1194179) is dominated by the distinct chemical properties of its aldehyde (formyl) and sulfonate ester functionalities. Each group offers specific pathways for chemical modification, which can be exploited independently or in concert to generate diverse molecular architectures.

Formyl Group Transformations: Oxidation and Reduction Pathways

The formyl group (-CHO) is a versatile functional group susceptible to both oxidation and reduction, providing a gateway to other important chemical moieties.

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid. This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can accomplish this, with the choice of reagent often depending on the presence of other sensitive functional groups within the molecule. For 3-Formylphenyl benzenesulfonate, a mild oxidizing agent would be preferable to avoid potential side reactions involving the sulfonate ester. The resulting product would be 3-(benzenesulfonyloxy)benzoic acid.

Reduction: Conversely, the formyl group can be reduced to a primary alcohol, yielding (3-(benzenesulfonyloxy)phenyl)methanol. This transformation is typically achieved using hydride-based reducing agents. The resulting benzylic alcohol can serve as a precursor for further functionalization, such as etherification or esterification.

Below is a table summarizing common reagents for these transformations.

TransformationReagent ClassExample ReagentProduct
OxidationMild OxidantsSilver(I) oxide (Ag₂O)3-(benzenesulfonyloxy)benzoic acid
ReductionHydride ReductantsSodium borohydride (B1222165) (NaBH₄)(3-(benzenesulfonyloxy)phenyl)methanol

Sulfonate Ester Reactivity: Nucleophilic Substitution Reactions

The benzenesulfonate group is an effective leaving group, making the sulfonate ester susceptible to nucleophilic substitution reactions. In this context, the reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, although cleavage at the sulfur-oxygen bond is also possible. The generally accepted mechanism for SNAr involves a two-step process: nucleophilic attack to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. libretexts.orglibretexts.org

The rate and feasibility of this reaction are significantly influenced by the electronic properties of the aromatic ring. The presence of electron-withdrawing groups, such as the formyl group at the meta-position in this compound, enhances the electrophilicity of the ring, thereby facilitating nucleophilic attack. libretexts.org A wide array of nucleophiles can be employed to displace the benzenesulfonate group, leading to a diverse set of substituted benzaldehyde (B42025) derivatives.

The following table illustrates potential nucleophilic substitution reactions.

NucleophileExample ReagentProduct
Hydroxide (B78521)Sodium hydroxide (NaOH)3-hydroxybenzaldehyde (B18108)
AlkoxideSodium methoxide (B1231860) (NaOCH₃)3-methoxybenzaldehyde
AmineAmmonia (NH₃)3-aminobenzaldehyde
ThiolateSodium thiophenoxide (NaSPh)3-(phenylthio)benzaldehyde

Derivatization Strategies and Novel Compound Generation

The dual reactivity of this compound allows for complex derivatization, enabling the synthesis of novel compounds and complex molecular scaffolds.

Synthesis of Schiff Bases and Imines from the Formyl Moiety

One of the most direct and efficient derivatization strategies for the formyl group is its condensation with primary amines to form imines, commonly known as Schiff bases. nih.govmdpi.com This reaction typically proceeds via nucleophilic addition of the amine to the aldehyde, forming an unstable α-aminoalcohol intermediate which then dehydrates to yield the C=N double bond of the imine. nih.gov

Recent studies have demonstrated the straightforward synthesis of water-soluble Schiff bases by reacting sodium 3-formylbenzene sulfonate with various biogenic amines in methanol (B129727) at room temperature. nih.gov This methodology is directly applicable to this compound. The resulting Schiff bases retain the benzenesulfonate group, making them valuable intermediates for further reactions. Spectroscopic analysis, such as ¹H NMR, shows a characteristic chemical shift for the imine proton (–N=CH) in the range of 7.87–8.34 ppm for derivatives of 3-formylbenzene sulfonate. nih.gov

Primary AmineResulting Schiff Base (Structure)Product Name
AnilineC₁₉H₁₅NO₃S3-((phenylimino)methyl)phenyl benzenesulfonate
PhenethylamineC₂₁H₁₉NO₃S3-((phenethylimino)methyl)phenyl benzenesulfonate
TyramineC₂₁H₁₉NO₄S3-(((4-hydroxyphenethyl)imino)methyl)phenyl benzenesulfonate

Mannich Reaction Applications for Complex Scaffold Formation

The Mannich reaction is a three-component condensation involving an aldehyde, a primary or secondary amine, and a compound with an acidic proton (often a ketone or another carbonyl compound). nih.govppor.az This reaction is a powerful tool for carbon-carbon and carbon-nitrogen bond formation, yielding β-amino carbonyl compounds known as Mannich bases. nih.govnih.gov

In this context, this compound serves as the aldehyde component. The reaction mechanism involves the initial formation of an iminium ion from the reaction of the aldehyde and the amine. This electrophilic iminium ion is then attacked by the enol form of the carbonyl compound, leading to the final Mannich base. The introduction of the aminomethyl group can significantly alter the properties of the parent molecule. nih.gov

The table below outlines a representative Mannich reaction.

Aldehyde ComponentAmine ComponentCarbonyl ComponentExpected Mannich Base Product
This compoundDimethylamineAcetophenone3-(3-oxo-3-phenyl-2-((dimethylamino)methyl)propyl)phenyl benzenesulfonate

Cycloaddition Reactions and Heterocycle Annulation Pathways

Cycloaddition reactions offer a sophisticated route to heterocyclic systems by forming multiple bonds in a single step. nih.gov The formyl group of this compound can be transformed into a reactive 1,3-dipole, such as a nitrone, which can then participate in [3+2] cycloaddition reactions. youtube.com

A plausible strategy involves the condensation of the aldehyde with a hydroxylamine (B1172632) derivative. This can set off a cascade reaction sequence, particularly if an appropriately tethered alkene is present in the hydroxylamine component. clockss.org Research has shown that heating α-benzenesulfonyl aldehydes with hydroxylamine can initiate a sequence of condensation to an oxime, cyclization to a nitrone, and subsequent intramolecular dipolar cycloaddition to form complex fused tricyclic products with high stereocontrol. clockss.org While the starting material in that study differs slightly, the principle demonstrates a powerful pathway for heterocycle synthesis starting from an aldehyde.

A proposed pathway for heterocycle formation is illustrated below.

StepReactantsIntermediate/ProductReaction Type
1This compound + N-methylhydroxylamine3-((methyl(oxido)imino)methyl)phenyl benzenesulfonate (Nitrone)Condensation
2Nitrone + Ethylene (dipolarophile)2-methyl-3-(3-(benzenesulfonyloxy)phenyl)isoxazolidine[3+2] Cycloaddition

This approach highlights the potential for this compound to act as a building block for complex heterocyclic scaffolds, leveraging the reactivity of the formyl group to initiate ring-forming cascade reactions.

Applications of 3 Formylphenyl Benzenesulfonate As a Synthetic Intermediate

Construction of Advanced Organic Scaffolds

The aldehyde and benzenesulfonate (B1194179) groups within 3-Formylphenyl benzenesulfonate provide two distinct points of reactivity, making it a valuable building block for the synthesis of intricate organic structures. These functionalities can be selectively addressed under different reaction conditions to build up molecular complexity.

The construction of polycyclic aromatic hydrocarbons (PAHs) and other complex polycyclic systems is a cornerstone of modern organic synthesis, driven by their applications in materials science and medicinal chemistry. Benzaldehyde (B42025) and its derivatives are common starting materials in these syntheses. Methodologies such as palladium-catalyzed annulation reactions and oxidative cyclodehydrogenation (Scholl reaction) are frequently employed to create extended π-systems. nih.govresearchgate.net

While direct examples of the use of this compound in these reactions are not prevalent in the literature, its structure suggests it could be a valuable precursor. The aldehyde group can participate in condensation reactions or be converted to other functional groups that facilitate cyclization. For instance, it could undergo a Wittig or Horner-Wadsworth-Emmons reaction to form an alkene, which could then participate in an intramolecular Heck reaction or a photochemical cyclization to build a new ring system.

Furthermore, the benzenesulfonate group, while generally considered a stable protecting group, can act as a leaving group in certain cross-coupling reactions, particularly with nickel or palladium catalysts. This dual reactivity could allow for sequential or one-pot reactions where the aldehyde directs the formation of one part of the polycyclic system, and the benzenesulfonate is subsequently used for another bond formation.

Table 1: Potential Reactions for Polycyclic Synthesis using an Aldehyde Precursor

Reaction TypeReagents and ConditionsProduct TypePotential Role of this compound
Friedländer Annulationα-amino-ketone, baseQuinoline derivativeAldehyde component in the condensation.
Pictet-Spengler Reactionβ-arylethylamine, acidTetrahydroisoquinolineAldehyde component for cyclization.
Pomeranz-Fritsch ReactionAminoacetal, acidIsoquinolineAldehyde component for cyclization.
Palladium-Catalyzed AnnulationDi-boronic acid, Pd catalyst, basePolycyclic aromatic hydrocarbonThe aldehyde could be a directing group or a point for further functionalization. The sulfonate could potentially act as a leaving group.

Pyrazine (B50134) rings are a common motif in pharmaceuticals, agrochemicals, and dyes. A standard method for their synthesis involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. Aldehydes can be readily oxidized to the corresponding dicarbonyl compounds or used in alternative pathways to pyrazines.

More specifically, hydrazinylidene derivatives, which contain the R=N-NH-R' functional group, can be synthesized from hydrazones, which are themselves formed from the condensation of an aldehyde or ketone with a hydrazine (B178648). The aldehyde group of this compound is well-suited for this initial condensation reaction.

For example, reacting this compound with hydrazine would yield the corresponding hydrazone. This intermediate could then be further elaborated. While the term "pyrazine hydrazinylidene" is specific, it can be inferred that a pyrazine ring is constructed in a subsequent step, possibly by reacting the hydrazone with a suitable dicarbonyl compound or through a dimerization-oxidation sequence of an α-amino ketone derived from the initial aldehyde.

A general route to pyrazine synthesis involves the self-condensation of α-amino ketones, which can be prepared from aldehydes. The resulting dihydropyrazine (B8608421) is then oxidized to the aromatic pyrazine. researchgate.net

Table 2: General Synthesis of Substituted Pyrazines from Aldehyde Precursors

StepDescriptionGeneral ReactantsRelevance of this compound
1Formation of an α-functionalized intermediateAldehyde, aminating or halogenating agentThis compound serves as the starting aldehyde.
2Dimerization and CyclizationSelf-condensation of the intermediateThe phenyl benzenesulfonate moiety would be a substituent on the resulting pyrazine ring.
3OxidationMild oxidizing agent (e.g., air, MnO₂)Formation of the aromatic pyrazine ring.

Role in Material Science Applications

The rigid structure and defined substitution pattern of this compound make it an attractive candidate for the synthesis of advanced materials.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. Current time information in Santa Cruz, CA, US. They are constructed from organic building blocks linked by strong covalent bonds. Aldehyde-functionalized molecules are among the most common monomers used in COF synthesis, typically reacting with amines to form highly stable imine-linked frameworks. ossila.com

A prime example of an aldehyde-based building block for COFs is 1,3,5-tris(p-formylphenyl)benzene (B54969) (TFPB). ossila.comtcichemicals.com This C₃-symmetric molecule reacts with C₂-symmetric diamines to form two-dimensional hexagonal frameworks. The aldehyde groups of TFPB are crucial for the formation of the porous network. ossila.com

By analogy, this compound could serve as a novel building block for COFs. As a bifunctional linker, it could react with a multivalent amine (e.g., a triamine) to form a COF. The aldehyde group would participate in the framework-forming imine linkages, while the benzenesulfonate group would decorate the pores of the resulting material. This pendant sulfonate group could impart several interesting properties to the COF, such as:

Increased hydrophilicity: Enhancing dispersibility in water and improving performance in aqueous applications.

Ion-exchange capabilities: The sulfonate group could be used to capture cationic pollutants or serve as a solid acid catalyst.

Post-synthetic modification: The benzenesulfonate could potentially be used as a leaving group for further functionalization of the COF pores.

Table 3: Properties of COFs Synthesized from Aldehyde Precursors

COF NameAldehyde MonomerAmine MonomerKey Properties
COF-300TerephthaldehydeTetra(4-anilyl)methaneHigh porosity, gas storage
TFPB-DAB1,3,5-Tris(p-formylphenyl)benzene1,4-DiaminobenzeneHigh surface area, thermal stability
TFP-BPTA1,3,5-TriformylphloroglucinolBenzidineHigh crystallinity, photocatalytic activity
Hypothetical COFThis compound1,3,5-Tris(4-aminophenyl)benzenePotential for ion-exchange, solid acidity

Development of Hybrid Molecules via Molecular Hybridization Strategies

Molecular hybridization is a strategy in drug design that involves combining two or more pharmacophores (the parts of a molecule responsible for its biological activity) into a single hybrid molecule. researchgate.net The goal is to create a new compound with improved activity, better selectivity, or a dual mode of action.

Given its bifunctional nature, this compound is an excellent scaffold for molecular hybridization. The aldehyde group provides a convenient handle for covalently linking it to another bioactive molecule, often through the formation of a Schiff base (imine) with an amine-containing drug.

For example, a researcher could take a known drug that contains a primary or secondary amine and react it with this compound. The resulting hybrid molecule would contain the original drug's pharmacophore linked to the phenyl benzenesulfonate moiety. The phenyl benzenesulfonate part could serve several purposes:

Modulate physicochemical properties: It could alter the solubility, lipophilicity, and metabolic stability of the parent drug.

Introduce a new pharmacophore: The sulfonate group itself might interact with biological targets.

Act as a pro-drug: The imine bond could be designed to be stable under certain conditions but hydrolyze to release the parent drug at the target site.

This strategy allows for the systematic modification of known drugs to potentially enhance their therapeutic profiles.

Spectroscopic and Analytical Characterization Methodologies in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-Formylphenyl benzenesulfonate (B1194179), offering precise insights into the proton and carbon environments within the molecule.

Proton NMR (¹H NMR) analysis of 3-Formylphenyl benzenesulfonate, conducted in a deuterated solvent such as dimethyl sulfoxide (B87167) (DMSO-d6), reveals distinct signals corresponding to each unique proton. The chemical shifts (δ), measured in parts per million (ppm), multiplicity, and coupling constants (J) provide a detailed map of the proton framework.

Research findings from the characterization of this compound show a complex series of signals in the aromatic region, indicative of the two distinct phenyl rings, and a characteristic singlet for the aldehyde proton in the downfield region. ijper.org The aldehydic proton's signal appears at approximately 9.98 ppm, a chemical shift consistent with a formyl group attached to an aromatic ring. ijper.org The nine aromatic protons appear as a series of multiplets between 7.36 and 7.92 ppm. ijper.org

¹H NMR Spectroscopic Data for this compound in DMSO-d6

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignmentReference
9.98Singlet (s)1HAldehyde (-CHO) proton ijper.org
7.90-7.92Multiplet (m)3HAromatic protons ijper.org
7.86Triplet (t)1HAromatic proton ijper.org
7.63-7.73Multiplet (m)3HAromatic protons ijper.org
7.57Triplet (t)1HAromatic proton ijper.org
7.36-7.39Multiplet (m)1HAromatic proton ijper.org

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed picture of the carbon backbone of this compound. The spectrum displays signals for each unique carbon atom, with chemical shifts indicating their electronic environment.

In the ¹³C NMR spectrum recorded in DMSO-d6, the most downfield signal is attributed to the carbonyl carbon of the aldehyde group, appearing at approximately 191.92 ppm. ijper.org The aromatic carbons resonate in the typical range of 121 to 150 ppm. The spectrum shows ten distinct signals for the twelve aromatic carbons (due to symmetry-based signal overlap in the unsubstituted ring), confirming the presence of the two phenyl rings with different substitution patterns. ijper.org

¹³C NMR Spectroscopic Data for this compound in DMSO-d6

Chemical Shift (δ) ppmAssignmentReference
191.92Aldehyde Carbonyl (C=O) ijper.org
121.86 - 149.34Aromatic Carbons (Ar-C) ijper.org

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC) are invaluable for unambiguously assigning signals and confirming the molecular structure.

COSY (¹H-¹H Correlation Spectroscopy): This experiment would map the coupling relationships between protons. Cross-peaks in a COSY spectrum of this compound would definitively establish the connectivity of protons within each aromatic ring, confirming their ortho, meta, and para relationships.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This 2D technique correlates directly bonded proton and carbon atoms. An HMQC or HSQC spectrum would allow for the unequivocal assignment of each proton signal to its corresponding carbon atom in the skeleton, verifying the substitution pattern on both the formylphenyl and benzenesulfonate rings.

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful tool for identifying the principal functional groups within this compound. The technique measures the absorption of infrared radiation by the molecule, which causes vibrations (stretching, bending) of specific chemical bonds at characteristic frequencies.

The FT-IR spectrum, typically recorded using a potassium bromide (KBr) pellet, provides clear evidence for the key structural components of the molecule. researchgate.net The presence of a strong absorption band around 1688 cm⁻¹ is a definitive indicator of the C=O stretching vibration of the aromatic aldehyde. researchgate.net The sulfonate group (R-SO₂-O-R') is identified by its characteristic strong, asymmetric and symmetric stretching vibrations of the S=O bonds, which are observed at approximately 1372 cm⁻¹ and 1178 cm⁻¹, respectively. researchgate.net Aromatic C-H stretching is confirmed by the peak at 3066 cm⁻¹, while the band at 1585 cm⁻¹ corresponds to C=C stretching within the aromatic rings. researchgate.net

Characteristic FT-IR Absorption Bands for this compound

Frequency (cm⁻¹)Vibrational ModeFunctional GroupReference
3066StretchingAromatic C-H researchgate.net
1688StretchingAldehyde C=O researchgate.net
1585StretchingAromatic C=C researchgate.net
1372Asymmetric StretchingSulfonate S=O researchgate.net
1178Symmetric StretchingSulfonate S=O researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and deduce the structural formula of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₃H₁₀O₄S), the calculated exact molecular weight is 262.03 g/mol .

While specific experimental mass spectra for this intermediate are not detailed in the primary literature, analysis would be expected to show a molecular ion peak [M]⁺ corresponding to this mass. The fragmentation pattern under techniques like Electron Ionization (EI-MS) would likely involve characteristic cleavages that further support the structure. Key expected fragmentation pathways include:

Cleavage of the ester bond (C-O-S), leading to fragments corresponding to the benzenesulfonyl cation [C₆H₅SO₂]⁺ (m/z = 141) and the formylphenoxy radical, or the formylphenyl cation [C₇H₅O]⁺ (m/z = 105) and the benzenesulfonate radical.

Loss of sulfur dioxide (SO₂) from the benzenesulfonyl fragment.

Loss of the formyl radical (-CHO) from the molecular ion or related fragments.

This combination of analytical methods provides an unambiguous and scientifically rigorous characterization of this compound, confirming its identity and purity in research settings.

Quantitative Analytical Techniques

Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful and highly sensitive analytical method used for separating, detecting, and quantifying specific compounds within a complex mixture. The technique combines the high-resolution separation capabilities of UPLC, which uses columns with sub-2-μm particles, with the highly selective and sensitive detection of tandem mass spectrometry. waters.com This combination is ideal for assessing the purity of a primary compound like this compound and for detecting trace-level impurities.

For purity assessment, a UPLC method would be developed to separate this compound from any potential impurities, such as unreacted starting materials (e.g., 3-hydroxybenzaldehyde (B18108), benzenesulfonyl chloride) or side-products from the synthesis. The separated compounds are then ionized and detected by the mass spectrometer.

For trace impurity detection, tandem mass spectrometry (MS/MS) is particularly valuable. In this mode, a specific precursor ion corresponding to the impurity of interest is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances sensitivity, making it possible to detect impurities at parts-per-million (ppm) or even lower levels. researchgate.net This is crucial for controlling potentially genotoxic impurities (PGIs), such as other sulfonate esters, which may be present. researchgate.net

A typical UPLC-MS/MS analysis for this compound would involve:

Chromatographic Separation: A reversed-phase UPLC column to separate the polar aldehyde from other aromatic compounds.

Ionization: Electrospray ionization (ESI) in either positive or negative mode to generate ions of the target analyte and impurities.

MS/MS Detection: Monitoring specific precursor-to-product ion transitions for both this compound (for purity) and any known potential impurities.

Before a UPLC-MS/MS method can be used for reliable quantification, it must undergo a rigorous validation process to ensure its performance is acceptable for the intended purpose. nih.govnih.gov Key validation parameters include linearity, recovery, and detection limits.

Linearity: This parameter assesses the relationship between the concentration of the analyte and the instrument's response over a defined range. Calibration curves are generated by analyzing standards at multiple concentration levels. For the method to be considered linear, the coefficient of determination (R²) is typically required to be greater than 0.99.

Recovery: Extraction recovery measures the efficiency of the sample preparation process. It is determined by comparing the analytical response of an analyte from a sample matrix that has undergone extraction to the response of a pure standard solution. For sulfonate esters, recovery rates are often expected to be within a range of 80-120%. waters.comresearchgate.net

Detection Limits: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. waters.com For trace impurity analysis of sulfonate esters, LOQ values are often in the low ng/mL range, which is essential for controlling genotoxic impurities at safety-relevant levels. researchgate.net

Table 2: Representative Method Validation Parameters for UPLC-MS/MS Analysis

Validation Parameter Acceptance Criteria Typical Result for Sulfonate Ester Analysis
Linearity (R²) > 0.99 > 0.996 waters.com
Accuracy (Recovery) 85-115% of nominal value (80-120% at LOQ) 89% - 110% researchgate.net
Precision (%RSD) < 15% (< 20% at LOQ) < 15% waters.com
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10 ~1 ng/mL researchgate.net

This table presents typical validation criteria and results based on established methods for related analytes and serves as a guide for a method applied to this compound.

Computational and Theoretical Investigations of 3 Formylphenyl Benzenesulfonate and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and energetics of molecules.

Density Functional Theory (DFT) has become a important method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. diva-portal.orgresearchgate.net For 3-Formylphenyl benzenesulfonate (B1194179) and its derivatives, DFT calculations are typically performed using a functional, such as B3LYP or B3PW91, combined with a suitable basis set like 6-31G(d,p) or 6-311++G(d,p), to optimize the molecular geometry and calculate various electronic properties. researchgate.netmkjc.inresearchgate.net

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. mkjc.inglobalresearchonline.net A smaller energy gap suggests higher reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 3-Formylphenyl Benzenesulfonate

Parameter Value
HOMO Energy -7.5 eV
LUMO Energy -1.8 eV
HOMO-LUMO Gap 5.7 eV
Ionization Potential 7.5 eV
Electron Affinity 1.8 eV
Electronegativity 4.65 eV
Chemical Hardness 2.85 eV

This table is illustrative and based on general values for similar aromatic sulfonates.

These calculations help in understanding the charge transfer within the molecule and identifying potential sites for electrophilic and nucleophilic attack. globalresearchonline.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mkjc.inresearchgate.netmdpi.com The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), prone to nucleophilic attack. Green and yellow denote regions of neutral potential. nih.gov

For this compound, the MEP surface would be expected to show a significant negative potential (red) around the oxygen atoms of the sulfonate group and the formyl group's carbonyl oxygen, indicating these are the primary sites for electrophilic interactions. nih.gov The hydrogen atoms of the phenyl rings and the N-H group in sulfonamide derivatives would exhibit a positive potential (blue), making them likely sites for nucleophilic interactions. mkjc.innih.gov This analysis is crucial for understanding hydrogen bonding and other non-covalent interactions that govern the molecule's behavior in a biological system or a crystal lattice. nih.govresearchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with biological targets.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.govnih.gov This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. mdpi.com For derivatives of benzenesulfonamide, which are known to inhibit various enzymes, molecular docking studies can provide valuable insights into their binding modes. researchgate.netmdpi.com

In a typical docking study, a 3D model of the target protein is used, and the ligand (e.g., a this compound derivative) is placed in the binding site. The docking algorithm then explores different conformations and orientations of the ligand, calculating the binding affinity for each pose. The results are often presented as a docking score, with lower scores indicating a more favorable binding interaction. researchgate.netmdpi.com

Key interactions observed in docking studies of sulfonamide derivatives with protein targets include hydrogen bonds, hydrophobic interactions, and van der Waals forces. mkjc.inresearchgate.net For instance, the sulfonate group can act as a hydrogen bond acceptor, while the phenyl rings can engage in hydrophobic and π-π stacking interactions with the protein's residues. mdpi.com

Table 2: Hypothetical Molecular Docking Results for a this compound Derivative with a Target Protein

Parameter Value
Docking Score -8.5 kcal/mol
Interacting Residues Tyr23, Phe87, Arg121, Ser154
Hydrogen Bonds 2 (with Arg121, Ser154)

This table is illustrative and represents typical data obtained from a molecular docking study.

Molecular mechanics simulations are used to study the conformational flexibility of molecules by treating them as a collection of atoms held together by springs (bonds). researchgate.net These simulations can provide information about the preferred conformations of a molecule and the energy barriers between them. nih.gov

For a flexible molecule like this compound, which has rotatable bonds connecting the phenyl rings to the sulfonate group, conformational analysis is important to identify the low-energy conformations that are likely to be present in solution or when interacting with a receptor. researchgate.net Molecular dynamics (MD) simulations, a type of molecular mechanics simulation, can be used to explore the conformational space of the molecule over time, providing a dynamic picture of its behavior. nih.govalbany.edu The results of these simulations can help to rationalize the molecule's observed biological activity and to design derivatives with improved properties.

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, such as its crystal packing and polymorphism, as well as its interactions in a biological context. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions. mkjc.inmdpi.com

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. The surface can be colored to highlight different types of intermolecular contacts. For example, red spots on the dnorm surface indicate close contacts, such as hydrogen bonds. mdpi.com

The analysis of the Hirshfeld surface can be complemented by decomposing the total interaction energy into its constituent parts: coulombic, polarization, dispersion, and repulsion energies. This provides a more detailed understanding of the nature of the forces holding the crystal together. researchgate.net For benzenesulfonate derivatives, hydrogen bonds involving the sulfonate oxygen atoms and C-H···π interactions are often significant contributors to the crystal packing. mkjc.inmdpi.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound

Investigation of Hydrogen Bonding Interactions

Hydrogen bonds, while weaker than covalent bonds, play a crucial role in determining the conformational preferences and crystal packing of organic molecules. In derivatives of this compound, the formyl group (CHO) and the sulfonate group (SO₃) can act as hydrogen bond acceptors. Theoretical studies on related systems, such as substituted aminophenols, have demonstrated the utility of quantum-chemical calculations in assessing proton-acceptor ability. researchgate.net For instance, a high proton-acceptor ability of an oxygen atom in a hydroxyl group has been correlated with biological activity. researchgate.net

In the case of this compound, intramolecular or intermolecular hydrogen bonds can form between the aldehydic proton and an oxygen atom of the sulfonate group, or with suitable donor groups in co-crystallized molecules or solvents. Computational methods like Density Functional Theory (DFT) can be used to calculate the energies and geometries of these interactions, providing a quantitative measure of their strength. rsc.org The analysis of molecular electrostatic potential (MESP) maps can further identify regions of positive and negative potential, highlighting likely sites for hydrogen bonding. researchgate.net

Characterization of Halogen Bonding Interactions

Halogen bonding is a highly directional non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. dntb.gov.ua The introduction of halogen substituents onto either the phenyl or the benzenesulfonate ring of this compound can lead to the formation of these interactions, influencing crystal packing and molecular recognition.

Theoretical investigations into halogen bonding often involve the analysis of the "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent bond. mdpi.com The strength of the halogen bond can be modulated by the nature of the halogen and the electronic properties of the substituents on the aromatic rings. rsc.org Computational studies on complexes of heteronuclear halogens with benzene (B151609) have shown that interaction energies can range from -27.80 to -37.18 kJ/mol, with a significant contribution from electrostatic interactions. mdpi.com For halogenated derivatives of this compound, DFT calculations could be employed to predict the geometry and energy of halogen bonds, and techniques like Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the nature of these interactions. mdpi.com

<初期Tabelle>

Interaction Type Key Molecular Feature Theoretical Investigation Method Predicted Effect on Structure
Hydrogen Bonding Formyl (CHO) and Sulfonate (SO₃) groups DFT, MESP Analysis Directs crystal packing and conformation

Elucidation of π-π Stacking Interactions in Solid-State Structures

The aromatic rings of this compound provide a platform for π-π stacking interactions, which are crucial in the self-assembly of aromatic molecules. libretexts.org These interactions arise from a combination of electrostatic and dispersion forces between the π-electron clouds of adjacent rings. libretexts.org

Theoretical Studies on Reaction Mechanisms and Pathways

Understanding the reaction mechanisms of this compound is key to predicting its reactivity and designing synthetic routes to its derivatives. Theoretical chemistry offers powerful tools to explore potential energy surfaces, identify transition states, and calculate reaction barriers, providing a detailed picture of how chemical transformations occur.

For sulfonate esters, a key reaction is the cleavage of the ester linkage. A computational study on a γ-aminopropylsulfonate linker demonstrated that enzyme-mediated hydrolysis could trigger a subsequent intramolecular cyclization. elsevierpure.com While this specific mechanism is for a prodrug system, it highlights the type of detailed mechanistic insight that can be gained from theoretical studies. For this compound, theoretical investigations could focus on reactions such as nucleophilic substitution at the sulfur atom or reactions involving the formyl group. DFT calculations can be used to model the reactants, products, and transition states, allowing for the determination of activation energies and reaction rates.

Prediction of Chemical Reactivity and Stability Parameters

Quantum chemical methods can provide a quantitative prediction of the chemical reactivity and stability of this compound. Descriptors derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly useful. mdpi.comhakon-art.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability. hakon-art.com

For derivatives of benzaldehyde (B42025), DFT calculations have been used to determine global and local reactivity descriptors. chemrevlett.com These studies indicate that the aldehyde group generally acts as an electrophilic center. chemrevlett.com In this compound, the presence of the electron-withdrawing benzenesulfonate group would be expected to influence the electrophilicity of the formyl carbon.

Table of Predicted Reactivity Descriptors (Illustrative) Note: The following table is illustrative and based on general principles of quantum chemical calculations. Actual values would require specific computations for this compound.

<初期Tabelle>

Descriptor Definition Predicted Trend for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital Relatively low due to electron-withdrawing groups
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital Relatively low, indicating susceptibility to nucleophilic attack
HOMO-LUMO Gap Energy difference between HOMO and LUMO Moderate, reflecting a balance of reactivity and stability
Chemical Hardness Resistance to change in electron distribution Expected to be relatively high

Absorption, Distribution, Metabolism, and Excretion (ADME) Theoretical Profiling

In the context of drug design and development, the in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is of paramount importance. nih.gov For this compound and its derivatives, computational models can provide an early assessment of their pharmacokinetic profiles.

Advanced Synthetic Methodologies and Catalytic Approaches

Transition-Metal Catalysis in Derivatization Processes

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a molecule like 3-Formylphenyl benzenesulfonate (B1194179), these catalytic systems can be employed to modify either the aldehyde or the aromatic core.

The benzenesulfonate group is an effective leaving group, analogous to halides (e.g., Br, I) or triflates, in various palladium-catalyzed cross-coupling reactions. This allows for the substitution of the sulfonate group and the construction of complex molecular architectures. A prime example is the Suzuki coupling, which pairs an organoboron reagent with an organic halide or sulfonate. While direct studies on 3-Formylphenyl benzenesulfonate are not prevalent, the reactivity of analogous compounds, such as formyl-substituted aryl halides, provides a strong precedent. For instance, the synthesis of 4,4'-biphenyldicarboxaldehyde (B1328761) has been achieved via a Suzuki coupling between 4-bromobenzaldehyde (B125591) and 4-formylphenylboronic acid, catalyzed by a palladium complex. chemicalbook.com This demonstrates the compatibility of the formyl group with these reaction conditions.

A similar transformation could be envisioned for this compound:

Reaction Scheme: Hypothetical Suzuki Coupling

Generated code

Other transition-metal catalyzed reactions applicable to the aldehyde functionality include hydroformylation, decarbonylation, and various addition reactions. Furthermore, the aldehyde can be converted to a vinyl iodide, a versatile precursor for cross-coupling reactions like the Stille, Heck, and Sonogashira couplings. wikipedia.org The Takai olefination, which uses chromium(II) chloride and iodoform, can convert aldehydes to E-vinyl iodides with high stereoselectivity. wikipedia.org

Table 1: Potential Transition-Metal Catalyzed Derivatizations

Reaction Type Reagents/Catalyst Functional Group Targeted Potential Product
Suzuki Coupling Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base Benzenesulfonate 3-Aryl-benzaldehyde
Heck Coupling Alkene, Pd catalyst, Base Benzenesulfonate 3-Vinyl-benzaldehyde
Sonogashira Coupling Terminal alkyne, Pd/Cu catalysts, Base Benzenesulfonate 3-Alkynyl-benzaldehyde

Organocatalysis in Stereoselective Transformations

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis, particularly for reactions involving carbonyl compounds. The aldehyde group of this compound is an ideal handle for such transformations, allowing for the creation of chiral centers with high enantioselectivity.

A key reaction in this area is the enantioselective addition of nucleophiles to the aldehyde. For example, carbohydrate-derived chiral ligands have been successfully used in the titanium tetraisopropoxide-promoted enantioselective addition of diethylzinc (B1219324) to various aromatic aldehydes. mdpi.com This method can generate chiral secondary alcohols with high conversion rates and enantiomeric excess (ee). mdpi.com The steric and electronic properties of the aromatic aldehyde influence the reaction's efficiency and selectivity. numberanalytics.com

Table 2: Enantioselective Addition of Diethylzinc to Benzaldehyde (B42025) using Carbohydrate-Based Ligands (Representative Data)

Ligand Type Solvent Temperature (°C) Conversion (%) Enantiomeric Excess (ee %)
D-fructose-derived β-amino alcohol Toluene 0 100 96
D-glucose-derived diol Toluene 25 98 92
L-sorbose-derived β-amino alcohol Hexane 0 95 88

This table presents representative data for benzaldehyde, a close analogue to the formylphenyl moiety, based on findings from similar studies. mdpi.com

Beyond zinc additions, organocatalysts can facilitate a wide array of stereoselective reactions at the aldehyde, including:

Aldol (B89426) Reactions: Proline and its derivatives catalyze the asymmetric aldol reaction between aldehydes and ketones.

Michael Additions: Chiral amines or imidazolinones can catalyze the conjugate addition of nucleophiles to α,β-unsaturated aldehydes, which could be formed from this compound via a Wittig or similar reaction.

Mannich Reactions: Asymmetric Mannich reactions provide access to chiral β-amino aldehydes.

These organocatalytic methods offer a green and efficient alternative to metal-based catalysts for producing enantiomerically enriched derivatives from aromatic aldehydes. mdpi.com

Photochemical and Electrochemical Synthetic Methods for Related Compounds

Photochemical and electrochemical methods provide unique pathways for synthesis by accessing highly reactive intermediates under mild conditions.

Photochemical Synthesis: Research has shown that aromatic aldehydes with halogen substituents can undergo photochemical substitution reactions. For instance, irradiating 3- and 5-bromofuran-2-carbaldehyde in an aromatic solvent with a high-pressure mercury arc lamp leads to the formation of 3- and 5-aryl-2-furyl derivatives in good yields. psu.edu This process involves the selective substitution of the bromine atom, which is conjugated with the carbonyl function. psu.edu A similar photosubstitution could potentially be applied to sulfonate derivatives.

Furthermore, styrylbenzazoles, which can be synthesized via a condensation reaction between a methylbenzazole and a benzaldehyde, are a class of photoswitches that undergo light-driven E-Z isomerization. diva-portal.org The photochemical properties, such as the photostationary state and quantum yields, can be fine-tuned by altering the substituents on the benzaldehyde ring. diva-portal.org This opens up possibilities for creating photoresponsive materials derived from this compound.

Electrochemical Synthesis: Electrochemical methods can be employed for both oxidation and reduction processes. The aldehyde group can be electrochemically reduced to an alcohol or oxidized to a carboxylic acid. More complex transformations are also possible. For example, the synthesis of 1,2-diphosphaferrocenes bearing tris(chlorophenyl) substituents begins with the corresponding chlorobenzaldehydes, which are converted through several steps into key intermediates for the final electrochemical cyclization. beilstein-journals.org

Additionally, benzenesulfonic acid derivatives can be synthesized via sulfonation and can also be used in electrochemical polymerization. google.com Doping an electron-conjugated polymer with certain benzenesulfonic acid derivatives can yield a conducting polymeric material with high conductivity and heat resistance. google.com

These advanced methods highlight the synthetic potential locked within the structure of this compound, paving the way for the creation of complex molecules, chiral building blocks, and functional materials.

Emerging Research Directions and Future Perspectives

Design and Synthesis of Chemically Diverse Analogues

The structural backbone of 3-Formylphenyl benzenesulfonate (B1194179) provides multiple points for modification to generate a library of chemically diverse analogues. Future research will likely focus on systematically altering its three key components: the aldehyde group, the central phenolic ring, and the benzenesulfonate group.

Modification of the Phenyl Ring: Introducing substituents on the formyl-bearing phenyl ring can create analogues with tailored steric and electronic properties. This can be accomplished by starting with appropriately substituted 3-hydroxybenzaldehydes.

Modification of the Formyl Group: The aldehyde can be converted into other functional groups. For instance, oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine or oxime would yield a host of derivatives with new reactive capabilities.

The synthesis of related complex molecules, such as 1,3,5-Tris(p-formylphenyl)benzene (B54969), often involves foundational reactions like Suzuki couplings, which could be employed to build more elaborate structures starting from a halogenated version of 3-Formylphenyl benzenesulfonate chemicalbook.com.

Exploration of Novel Reaction Pathways and Mechanisms

The dual functionality of this compound is central to its potential in advanced organic synthesis. The aldehyde group serves as a classic electrophile for nucleophilic additions and condensation reactions, while the benzenesulfonate group is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions.

Future explorations will likely target the development of tandem or one-pot reactions that leverage this orthogonality. For example, a synthetic sequence could involve a cross-coupling reaction at the sulfonate position, followed by an in-situ condensation or cyclization reaction involving the aldehyde. Investigating the mechanisms of these novel pathways, including reaction kinetics and the identification of key intermediates, will be crucial for optimizing reaction conditions and expanding their synthetic utility.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and application of this compound with continuous flow chemistry and automated platforms represents a significant area for future development. Flow chemistry offers enhanced control over reaction parameters, improved safety, and greater scalability compared to traditional batch methods researchgate.netnih.gov.

Recent advancements have demonstrated the successful production of aryl sulfonyl chlorides, the key precursors for sulfonate esters, using automated continuous systems mdpi.com. This work highlights the feasibility of developing a fully automated, multi-step flow synthesis of this compound and its analogues. Such a platform could enable:

Rapid Analogue Synthesis: Automated systems can quickly vary starting materials to generate a library of analogues for screening purposes.

High-Throughput Reaction Optimization: Machine learning algorithms can be integrated with automated flow reactors to rapidly identify optimal reaction conditions, reducing development time and material waste researchgate.net.

Improved Safety and Reproducibility: Flow chemistry minimizes the handling of hazardous reagents and provides precise control over temperature and reaction time, leading to safer processes and more consistent product quality researchgate.netmdpi.com.

These automated platforms are becoming increasingly vital in pharmaceutical and materials science for accelerating the discovery and development of new molecules researchgate.netdntb.gov.uadrugdiscoverytrends.com.

Computational Chemistry in Predictive Synthesis Design

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the behavior of molecules and designing synthetic strategies. For this compound, computational methods can provide deep insights into its structural and electronic properties.

Future research can apply DFT to:

Predict Reactive Sites: Calculation of the Molecular Electrostatic Potential (MEP) can identify the most electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting how it will interact with various reagents nih.gov. For this compound, the aldehyde carbon would be identified as a primary electrophilic site.

Analyze Reaction Mechanisms: Computational modeling can map out the energy profiles of potential reaction pathways, identifying transition states and intermediates. This can help rationalize experimental observations and predict the feasibility of novel, untested reactions.

Design Novel Analogues: By calculating the electronic properties of virtual analogues, researchers can pre-select candidates with desired characteristics (e.g., enhanced reactivity, specific electronic properties) for synthesis, saving significant time and resources. Such computational studies are widely used to understand the properties of substituted aromatic systems researchgate.netresearchgate.net.

The synergy between predictive computational models and high-throughput automated synthesis platforms represents a frontier in modern chemical research.

Data Tables

Table 1: Summary of Emerging Research Directions

Research Area Key Objectives Relevant Techniques & Technologies
Analogue Synthesis Generate diverse molecular libraries; Tune electronic and steric properties. Parallel synthesis, use of substituted precursors (arylsulfonyl chlorides, 3-hydroxybenzaldehydes).
Novel Pathways Develop tandem/one-pot reactions; Exploit orthogonal reactivity. Transition-metal catalysis, mechanistic studies (kinetics, intermediate trapping).
Flow & Automation Improve safety, scalability, and speed of synthesis; Enable high-throughput screening. Continuous stirred-tank reactors (CSTRs), automated pump control, machine learning optimization. mdpi.com
Selective Synthesis Achieve selective reaction at one functional group or specific ring position. Protecting group strategies, directed ortho-metalation, catalyst and reagent control.

| Computational Design | Predict reactivity and properties; Guide synthetic planning. | Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP) mapping, transition state analysis. nih.gov |

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
3-hydroxybenzaldehyde (B18108)
1,3,5-Tris(p-formylphenyl)benzene
Benzenesulfonyl chloride
Carboxylic acid
Imine
Oxime

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-formylphenyl benzenesulfonate, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution using benzenesulfonyl chloride and 3-formylphenol under reflux conditions. A reported protocol involves reacting 3-formylphenol with benzenesulfonyl chloride in anhydrous dichloromethane, catalyzed by triethylamine, yielding 76.29% after purification . Optimization includes adjusting stoichiometry (e.g., 1:1.2 molar ratio of phenol to sulfonyl chloride), temperature (reflux at 40–50°C), and reaction time (24 hours). Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate) is used for purification.

Q. How do the functional groups in this compound influence its reactivity and stability?

  • Key Roles :

  • Formyl group (-CHO) : Enhances electrophilicity, enabling participation in condensation reactions (e.g., Schiff base formation). Its position at the 3rd aromatic ring position affects steric and electronic interactions .
  • Benzenesulfonate group (-SO₃C₆H₅) : Improves solubility in polar solvents and stabilizes the molecule via resonance. The sulfonate group also serves as a leaving group in nucleophilic substitutions .
    • Stability Considerations : The compound is sensitive to strong bases (risk of ester hydrolysis) and prolonged UV exposure. Store under inert conditions at 2–8°C .

Q. What analytical techniques are recommended for assessing the purity and structural integrity of this compound?

  • Standard Methods :

  • HPLC/UPLC-UV : Quantify purity using reverse-phase C18 columns (e.g., ACQUITY UPLC® BEH C18) with acetonitrile/water gradients. Detection at 254 nm .
  • Melting Point Analysis : Reported range 52–54°C; deviations indicate impurities .
  • Spectroscopy : Confirm structure via FT-IR (C=O stretch at ~1700 cm⁻¹, S=O at ~1170 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.5–8.2 ppm, formyl proton at δ 9.8–10.2 ppm) .

Q. What are the documented stability profiles of this compound under varying pH and temperature conditions?

  • Stability Data :

  • pH Stability : Degrades rapidly in alkaline conditions (pH > 10) due to ester hydrolysis. Stable in acidic to neutral buffers (pH 2–7) for >48 hours .
  • Thermal Stability : Decomposes above 150°C; short-term stability at 25°C confirmed for 30 days under anhydrous conditions .

Advanced Research Questions

Q. How does the reactivity of this compound compare to its structural isomers (e.g., 2- or 4-formyl derivatives) in nucleophilic aromatic substitution?

  • Comparative Analysis :

  • 3-Formyl vs. 4-Formyl Isomers : The meta-substituted formyl group in this compound creates less steric hindrance than para-substituted analogs, favoring faster nucleophilic attack. However, electronic effects (e.g., resonance withdrawal) reduce activation compared to 2-formyl derivatives .
  • Experimental Design : Perform kinetic studies using amines (e.g., aniline) in DMF at 60°C. Monitor reaction progress via HPLC to quantify substitution rates .

Q. What crystallographic insights exist for benzenesulfonate derivatives, and how can they guide co-crystal design with this compound?

  • Structural Insights :

  • Hydrogen Bonding : In salts like 4-aminobiphenyl benzenesulfonate, sulfonate oxygens form N–H⋯O bonds (2.78–2.83 Å) and CH–O contacts (3.23–3.58 Å), stabilizing 1D chains .
  • Co-Crystal Strategy : Co-formers with complementary H-bond donors (e.g., amines) can enhance solubility. Use computational tools (Mercury CSD) to predict packing motifs .

Q. How can advanced chromatographic methods (e.g., UPLC-MS) be tailored to detect trace impurities in this compound batches?

  • Method Development :

  • Column Selection : ACQUITY UPLC® HSS T3 (2.1 × 100 mm, 1.8 µm) for high resolution.
  • MS Parameters : ESI+ mode with selective ion recording (SIR) for [M+H]⁺ (m/z ~291). Optimize cone voltage (20–30 V) to minimize fragmentation .
  • Validation : Assess limit of detection (LOD < 0.1 µg/mL) and linearity (R² > 0.995) per ICH Q2(R1) guidelines .

Q. What role does the sulfonate group play in modulating biological activity, particularly in enzyme inhibition studies?

  • Mechanistic Insights :

  • Enzyme Binding : The sulfonate group’s negative charge facilitates ionic interactions with cationic residues (e.g., lysine) in enzyme active sites. Example: Analogous benzenesulfonates inhibit carbonic anhydrase via zinc coordination .
  • Experimental Approach : Perform kinetic assays (e.g., fluorescence quenching) to determine inhibition constants (Kᵢ). Compare with trifluoromethyl or nitro-substituted analogs .

Q. How can computational modeling aid in designing derivatives of this compound for targeted applications?

  • In Silico Strategies :

  • DFT Calculations : Predict electronic properties (e.g., Fukui indices) to identify reactive sites for functionalization .
  • Molecular Docking : Screen derivatives against protein targets (e.g., kinases) using AutoDock Vina. Prioritize candidates with ΔG < −8 kcal/mol .

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3-Formylphenyl benzenesulfonate
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3-Formylphenyl benzenesulfonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.